molecular formula C13H21N5O2 B7063765 N-ethyl-N-[(1-methyltriazol-4-yl)methyl]-2-(2-oxopiperidin-1-yl)acetamide

N-ethyl-N-[(1-methyltriazol-4-yl)methyl]-2-(2-oxopiperidin-1-yl)acetamide

Cat. No.: B7063765
M. Wt: 279.34 g/mol
InChI Key: RHTPYVXELBPBSC-UHFFFAOYSA-N
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Description

N-ethyl-N-[(1-methyltriazol-4-yl)methyl]-2-(2-oxopiperidin-1-yl)acetamide: is a synthetic organic compound that features a triazole ring, a piperidinone moiety, and an acetamide group

Properties

IUPAC Name

N-ethyl-N-[(1-methyltriazol-4-yl)methyl]-2-(2-oxopiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2/c1-3-17(9-11-8-16(2)15-14-11)13(20)10-18-7-5-4-6-12(18)19/h8H,3-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTPYVXELBPBSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN(N=N1)C)C(=O)CN2CCCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as ethylamine, 1-methyl-1H-1,2,3-triazole-4-carboxaldehyde, and 2-oxopiperidine.

    Step 1 Formation of the Triazole Intermediate: The 1-methyl-1H-1,2,3-triazole-4-carboxaldehyde is reacted with ethylamine under mild conditions to form N-ethyl-1-methyl-1H-1,2,3-triazole-4-carboxamide.

    Step 2 Acylation Reaction: The intermediate is then subjected to acylation with 2-oxopiperidine-1-acetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinone moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the carbonyl group in the piperidinone ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of N-ethyl-N-[(1-methyltriazol-4-yl)methyl]-2-(2-oxopiperidin-1-yl)acetic acid.

    Reduction: Formation of N-ethyl-N-[(1-methyltriazol-4-yl)methyl]-2-(2-hydroxypiperidin-1-yl)acetamide.

    Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-ethyl-N-[(1-methyltriazol-4-yl)methyl]-2-(2-oxopiperidin-1-yl)acetamide: has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Biological Studies: The compound is used in studies investigating its effects on cellular processes and its potential as an inhibitor of specific enzymes.

    Chemical Biology: It serves as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of more complex molecules in the pharmaceutical industry.

Mechanism of Action

The mechanism by which N-ethyl-N-[(1-methyltriazol-4-yl)methyl]-2-(2-oxopiperidin-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, while the piperidinone moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

N-ethyl-N-[(1-methyltriazol-4-yl)methyl]-2-(2-oxopiperidin-1-yl)acetamide: can be compared with other compounds that have similar structural features:

    This compound: vs. : The latter has a propionamide group instead of an acetamide group, which can affect its reactivity and binding properties.

    This compound: vs. : The butyramide derivative has a longer carbon chain, potentially altering its solubility and pharmacokinetic properties.

These comparisons highlight the uniqueness of This compound in terms of its specific structural features and their impact on its chemical and biological properties.

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